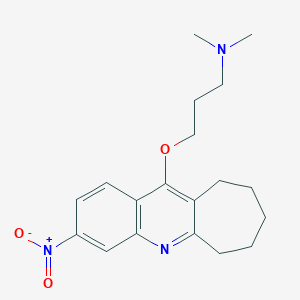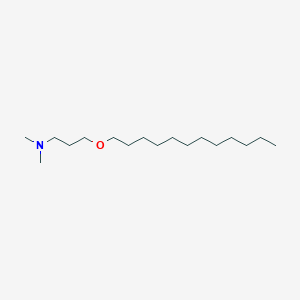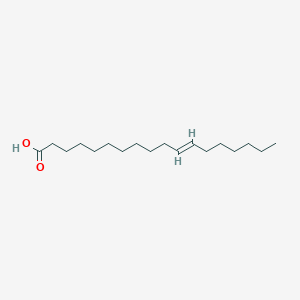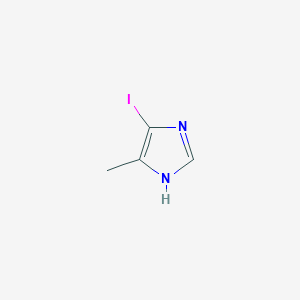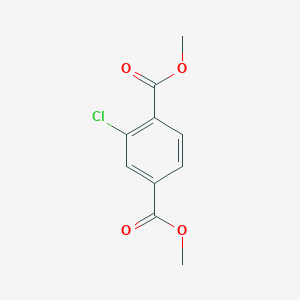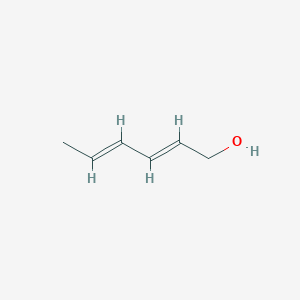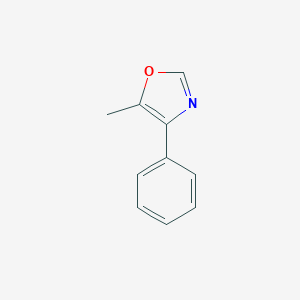
5-Methyl-4-phenyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-phenyl-1,3-oxazole (also known as MPO) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, which have been investigated in various scientific research studies. Additionally, we will also highlight potential future directions for research on this compound.
科学的研究の応用
MPO has been extensively studied for its potential therapeutic applications. One area of research that has received significant attention is the compound's potential as an anti-inflammatory agent. Studies have shown that MPO can inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Another area of research that has been explored is the compound's potential as an anti-cancer agent. Studies have shown that MPO can induce apoptosis (programmed cell death) in cancer cells, which can help to slow or stop the growth of tumors.
作用機序
The mechanism of action of MPO is not yet fully understood, but studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. Additionally, MPO has been found to modulate the activity of certain transcription factors, which can help to regulate gene expression.
生化学的および生理学的効果
MPO has been found to have a wide range of biochemical and physiological effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, MPO has been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using MPO for lab experiments is that it has been extensively studied and its properties are well-known. Additionally, MPO is relatively easy to synthesize, which makes it a convenient compound to work with. However, one limitation of using MPO is that its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or processes.
将来の方向性
There are several potential future directions for research on MPO. One area of interest is the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify specific pathways or processes that can be targeted for therapeutic purposes. Finally, there is a need for more studies to investigate the safety and efficacy of MPO in humans, in order to determine its potential as a clinical therapeutic agent.
合成法
The synthesis of MPO is a relatively complex process that involves several steps. One common method for synthesizing MPO involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-methyl-1,2,3-oxadiazole to produce MPO.
特性
CAS番号 |
1008-28-2 |
|---|---|
製品名 |
5-Methyl-4-phenyl-1,3-oxazole |
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC名 |
5-methyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChIキー |
LWBCTCYKAUXFNI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CO1)C2=CC=CC=C2 |
正規SMILES |
CC1=C(N=CO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



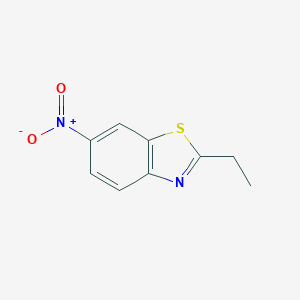

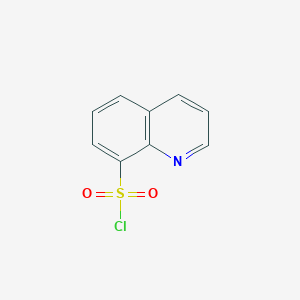
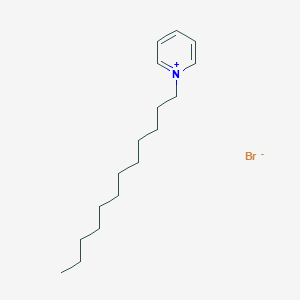
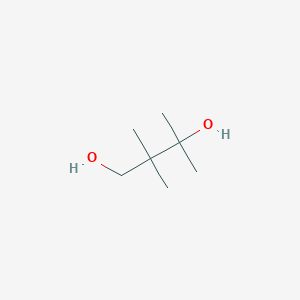
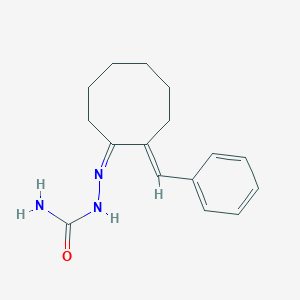
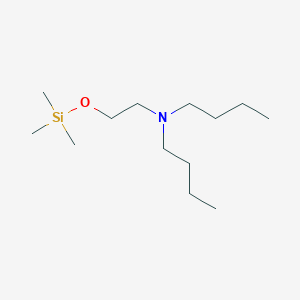
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
